molecular formula C19H24F3N5O B2777286 4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034556-61-9

4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

Cat. No. B2777286
M. Wt: 395.43
InChI Key: NYYXAQCIWYADMI-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a diethylamino group, a trifluoromethyl group, and a [1,2,4]triazolo[4,3-a]pyridine ring. These groups are common in many pharmaceuticals and bioactive compounds .


Synthesis Analysis

While the specific synthesis for this compound isn’t available, compounds with similar structures can be synthesized through various methods. For instance, the trifluoromethyl group can be introduced by treating carboxylic acids with sulfur tetrafluoride . The [1,2,4]triazolo[4,3-a]pyridine ring can be synthesized through a variety of synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[4,3-a]pyridine ring, a trifluoromethyl group, and a diethylamino group. The presence of these groups would influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present. For example, the trifluoromethyl group is known to have significant electronegativity, which could make the compound a strong acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to lower the basicity of compounds .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has shown various methods for synthesizing heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. For example, a study detailed the reaction of enaminones with aminoheterocycles to produce azolopyrimidines, azolopyridines, and quinolines, showcasing the versatility of enaminones in synthesizing complex heterocyclic structures (Almazroa, Elnagdi, & El‐Din, 2004). Similarly, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through oxidative N-N bond formation demonstrates an efficient route to biologically important heterocycles (Zheng et al., 2014).

Molecular Docking and Biological Screening

A study involving the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives revealed insights into their antimicrobial and antioxidant activities. These compounds were evaluated against GlcN-6-P synthase, showing moderate to good binding energies, indicating potential therapeutic applications (Flefel et al., 2018).

Antimicrobial Activity of Heterocyclic Derivatives

The synthesis and evaluation of thienopyrimidine derivatives have been reported, where novel compounds exhibited pronounced antimicrobial activity. This research highlights the importance of heterocyclic chemistry in developing new antimicrobial agents (Bhuiyan et al., 2006).

Development of Targeted Drug Delivery Systems

The alkylating benzamides with melanoma cytotoxicity study indicates the potential for targeted drug delivery in melanoma cells. This research explores the synthesis of benzamide derivatives conjugated with alkylating cytostatics, aiming for selective agents with enhanced efficacy in melanoma therapy (Wolf et al., 2004).

Future Directions

The future directions for research on this compound could include exploring its potential applications in medicinal chemistry, given the presence of functional groups common in pharmaceuticals .

properties

IUPAC Name

4-(diethylamino)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N5O/c1-3-26(4-2)15-8-5-13(6-9-15)18(28)23-11-17-25-24-16-10-7-14(12-27(16)17)19(20,21)22/h5-6,8-9,14H,3-4,7,10-12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYXAQCIWYADMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2CC(CC3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(diethylamino)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide

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